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Compound of Interest

Compound Name: Randaiol

Cat. No.: B041719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Randaiol, a lignan natural product isolated from the bark of Magnolia species, including
Magnolia officinalis and Magnolia hypoleuca. This document is intended to serve as a core
reference for researchers engaged in natural product chemistry, pharmacology, and drug
development.

Introduction to Randaiol

Randaiol (CAS No. 87562-14-9) is a bioactive lignan with the molecular formula C15H140s.
Lignans from Magnolia species are of significant interest to the scientific community due to their
diverse pharmacological activities. The structural elucidation of these compounds relies heavily
on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While Randaiol has
been identified and its structure confirmed, detailed public access to its complete raw
spectroscopic data from the original isolation studies remains limited. This guide compiles the
available information and presents it in a structured format, supplemented with generalized
experimental protocols typical for the analysis of such natural products.

Spectroscopic Data

The definitive characterization of Randaiol's structure was achieved through a combination of
spectroscopic methods. A certificate of analysis for a commercially available standard of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b041719?utm_src=pdf-interest
https://www.benchchem.com/product/b041719?utm_src=pdf-body
https://www.benchchem.com/product/b041719?utm_src=pdf-body
https://www.benchchem.com/product/b041719?utm_src=pdf-body
https://www.benchchem.com/product/b041719?utm_src=pdf-body
https://www.benchchem.com/product/b041719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Randaiol confirms its identification by *H-NMR and HPLC, indicating that this data is consistent
with its known structure.[1]

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and
fragmentation pattern of a compound. For Randaiol, high-resolution mass spectrometry would
confirm its molecular formula, C15H140s.

Table 1: Mass Spectrometry Data for Randaiol

Parameter Value Source
Molecular Formula C15H1403 [2]
Molecular Weight 242.27 g/mol [2]

A 2023 study on compounds

241.0867, 223.0761, from Wushicha Granule, which
MS/MS Fragmentation lons 197.0965, 157.0652, contains Magnolia officinalis,
141.0700, 95.0126 reported these putative MS/MS

fragments for Randaiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules, including the connectivity of atoms and their stereochemical arrangement. Although
a definitive public record of the complete 'H and 3C NMR peak assignments for Randaiol is
not readily available, the initial isolation and characterization relied on these techniques.

Table 2: Expected NMR Spectroscopic Data for Randaiol
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Expected Chemical Shift
Nucleus Range (ppm) and Notes
Multiplicity

Aromatic protons (6 6.5-8.0),
Allylic protons (6 3.0-3.5),
Olefinic protons (6 5.0-6.0),

1H NMR _ be essential for unambiguous
Methine/Methylene protons

The specific chemical shifts

and coupling constants would

i assignment of the entire
(variable), Hydroxyl protons

i structure.
(variable, broad)

DEPT (Distortionless

Aromatic carbons (& 110-160), Enhancement by Polarization

15C NMR Olefinic carbons (& 100-150), Transfer) experiments would
Allylic carbons (& 30-40), Other  be used to differentiate
aliphatic carbons (variable) between CH, CHz, and CHs
groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Randaiol would be expected to show characteristic absorption bands for its
hydroxyl and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands for Randaiol

Functional Group Expected Wavenumber (cm—?)
O-H (hydroxyl) ~3200-3600 (broad)

C-H (aromatic) ~3000-3100

C=C (aromaitic) ~1450-1600

C-O (hydroxyl) ~1000-1200

Experimental Protocols
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The following are detailed, generalized methodologies for the key spectroscopic experiments
used in the characterization of a natural product like Randaiol.

Isolation of Randaiol

Randaiol was first isolated from the bark of Magnolia officinalis. A general procedure for the
isolation of lignans from Magnolia bark involves the following steps:

o Extraction: The dried and powdered bark is extracted with a solvent such as methanol or
ethanol.

o Fractionation: The crude extract is then partitioned between different solvents of varying
polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their
solubility.

o Chromatography: The fractions enriched in lignans are subjected to multiple
chromatographic steps, including column chromatography on silica gel and Sephadex,
followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure
compound.

Mass Spectrometry (MS) Analysis

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

o Sample Preparation: A dilute solution of the purified Randaiol is prepared in a suitable
solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired in both
positive and negative ion modes.

o Data Analysis: The accurate mass measurement from the full scan is used to determine the
elemental composition. The MS/MS fragmentation pattern is analyzed to deduce structural
information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

o Sample Preparation: Approximately 1-5 mg of purified Randaiol is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, CD30OD, or DMSO-ds) in an NMR tube.

o Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

IH NMR

[e]

o 1B3C NMR

o DEPT-135

o Correlation Spectroscopy (COSY)

o Heteronuclear Single Quantum Coherence (HSQC)
o Heteronuclear Multiple Bond Correlation (HMBC)

o Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect
Spectroscopy (ROESY)

o Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline
correction) and analyzed to assign all proton and carbon signals and to establish the
connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or
KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small
amount of the sample with KBr powder and pressing it into a disk.

e Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1.
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o Data Analysis: The absorption bands are assigned to specific functional groups present in

the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation
of a natural product like Randaiol using spectroscopic methods.
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Workflow for the isolation and structural elucidation of Randaiol.
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Conclusion

The structural characterization of Randaiol, a lignan from Magnolia species, has been
accomplished through the application of modern spectroscopic techniques. While the complete,
raw spectroscopic datasets from its initial discovery are not widely disseminated in the public
domain, this guide provides a summary of the expected and reported data, along with
standardized experimental protocols. This information serves as a valuable resource for
researchers working with Randaiol and other related natural products, facilitating further
investigation into their chemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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